REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2:3].[Mg+2].[Cl-].[Cl-].[OH:7][P:8]([O-:11])([O-:10])=[O:9].[K+].[K+].[C:14]([O-:17])([O-:16])=[O:15].[K+].[K+].O.O.O.O.O.O.O.O.O.O.[O-]P(OP([O-])([O-])=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].C1(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C(OP([O-])([O-])=O)C1OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[F-:91].[Na+].P(OP([O-])=O)([O-])=O.OCC.[Na+].[Na+].[OH-].[NH4+].C1C(NC(NC(NCCCCCCNC(NC(NC2C=CC(Cl)=CC=2)=N)=N)=N)=N)=CC=C(Cl)C=1>O>[F-:91].[P:8]([OH:11])([OH:10])([O-:9])=[O:7].[C:14](=[O:15])([OH:17])[OH:16].[Ca+2:3] |f:0.1.2,3.4.5,6.7.8,9.10.11,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31.32.33.34.35.36.37.38.39,40.41,42.43.44.45,46.47,50.51.52.53|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.0386 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1NC(=N)NC(=N)NCCCCCCNC(=N)NC(=N)NC=2C=CC(=CC2)Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.446 g
|
Type
|
reactant
|
Smiles
|
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
sodium hydroxyethane diphosphonate
|
Quantity
|
0.0025 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])OP(=O)[O-].OCC.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
52.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
(5) filtering the mixing solutions immediately
|
Type
|
WASH
|
Details
|
(6) washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and (7) drying the solid in a desiccator under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].P(=O)([O-])(O)O.C(O)(O)=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |